AGI-5198

Vue d'ensemble

Description

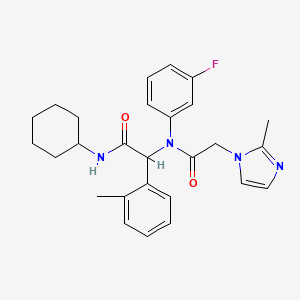

“N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamido)-2-(o-tolyl)acetamide” is a chemical compound with the molecular formula C27H31FN4O2 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C27H31FN4O2/c1-19-9-6-7-14-24 (19)26 (27 (34)30-22-11-4-3-5-12-22)32 (23-13-8-10-21 (28)17-23)25 (33)18-31-16-15-29-20 (31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3, (H,30,34) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 462.57 . It is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Modifications métaboliques induites par l'AGI-5198

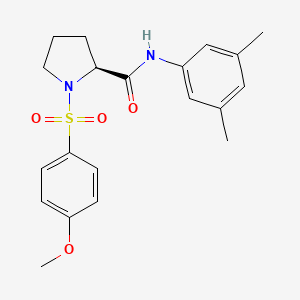

Des recherches ont été menées pour étudier les modifications métaboliques induites par le traitement à l'this compound. L'objectif est de déterminer si le médicament restaure l'état métabolique normal une fois que la concentration de D-2HG est diminuée {svg_1}.

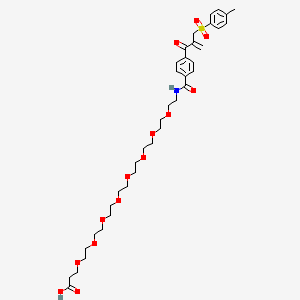

3. Promotion de l'apoptose et de l'arrêt du cycle cellulaire Dans la lignée cellulaire de chondrosarcome humain JJ012, l'this compound a été trouvé pour promouvoir l'apoptose et l'arrêt du cycle cellulaire G2/M {svg_2}.

Démethylation des histones

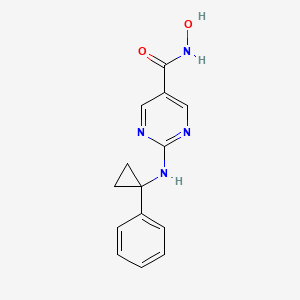

L'this compound a été observé pour provoquer une diminution marquée de la coloration H3K9me3 dans les tumeurs de la cohorte this compound à 450 mg/kg, suggérant que l'effet de l'this compound sur la méthylation des histones est dose-dépendant et sélectif pour les mutations IDH1 {svg_3}.

Induction de marqueurs de différenciation gliogénique

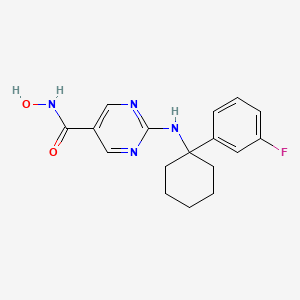

Une augmentation de l'expression des gènes de différenciation astrogliale a été observée dans les tumeurs traitées avec 450 mg/kg d'this compound {svg_4}.

6. Développement du système cardiovasculaire et morphologie tissulaire Des voies associées aux effets inhibiteurs de la croissance de l'this compound ont été identifiées, dont beaucoup sont liées au développement du système cardiovasculaire et à la morphologie tissulaire {svg_5}.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

AGI-5198, also known as N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamido)-2-(o-tolyl)acetamide or IDH-C35, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme .

Target of Action

The primary target of this compound is the R132H and R132C mutants of IDH1 . IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) . Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma .

Mode of Action

This compound selectively inhibits the R132H and R132C mutants of IDH1 . These mutations increase the conversion of α-KG to 2-hydroxyglutarate (2-HG) . By inhibiting these mutants, this compound reduces the production of 2-HG .

Biochemical Pathways

The IDH1 mutation-mediated accumulation of 2-HG leads to epigenetic dysregulation , altering gene expression, and impairing cell differentiation . The IDH family, including IDH1, plays an important role in the tricarboxylic acid cycle, a series of enzymatic reactions that help organisms oxidize sugar or other substances to obtain energy .

Result of Action

This compound has been found to delay growth, promote differentiation in cells, and decrease tumor volume in IDH1-mutant mice xenografts . It also induces the expression of genes and cellular markers associated with glioma differentiation .

Propriétés

IUPAC Name |

N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYGWXSATBUBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718166 | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355326-35-0 | |

| Record name | AGI 5198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355326350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1355326-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)

![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)